(3-(Methylthio)phenyl)magnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

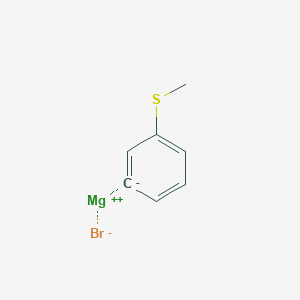

(3-(Methylthio)phenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a phenyl ring substituted with a methylthio group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-(Methylthio)phenyl)magnesium bromide is typically prepared by the reaction of 3-(methylthio)bromobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction is as follows:

3-(Methylthio)bromobenzene+Mg→(3-(Methylthio)phenyl)magnesium bromide

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylthio)phenyl)magnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can displace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Diethyl ether and THF are frequently used.

Catalysts: Iodine is often used to initiate the reaction.

Major Products Formed

Alcohols: Formed from the reaction with aldehydes and ketones.

Substituted Aromatics: Result from substitution reactions with halides.

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization:

(3-(Methylthio)phenyl)magnesium bromide serves as a versatile nucleophile in organic synthesis. It can participate in various reactions, including:

- Nucleophilic Substitution: The compound can react with electrophiles to form new carbon-carbon bonds. This property is particularly useful for synthesizing complex organic molecules.

- Electrophilic Aromatic Substitution: The methylthio group enhances the reactivity of the phenyl ring, allowing for substitution reactions with electrophiles such as halogens and nitro groups .

Synthetic Routes:

The synthesis of this compound typically involves the reaction of 3-(methylthio)phenyl bromide with magnesium in an ether solvent under an inert atmosphere. This method ensures high yields and purity of the final product.

Medicinal Chemistry

Therapeutic Potential:

Research indicates that derivatives of this compound may exhibit promising biological activities. The compound has been investigated for its potential use in:

- Antimicrobial Applications: Studies have shown that compounds derived from this compound demonstrate significant antimicrobial activity against various bacterial strains .

- Anti-inflammatory Properties: Some derivatives have been evaluated for their anti-inflammatory effects, showing comparable efficacy to established anti-inflammatory drugs like ibuprofen .

Mechanism of Action:

The biological activity of this compound derivatives is thought to be linked to their ability to interact with specific enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms.

Materials Science

Polymer Chemistry:

In materials science, this compound is utilized as a building block for synthesizing specialty polymers. Its functional groups allow for the incorporation into polymer chains via:

- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique utilizes the compound to create well-defined polymer architectures, enhancing the properties of the resulting materials .

Nanomaterials:

The compound's ability to form stable complexes can be exploited in the development of nanomaterials, which have applications in electronics and catalysis.

Table 1: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of (3-(Methylthio)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.

Comparison with Similar Compounds

Similar Compounds

Phenylmagnesium Bromide: Similar in structure but lacks the methylthio group.

Methylmagnesium Bromide: Contains a methyl group instead of a phenyl ring.

Ethylmagnesium Bromide: Contains an ethyl group instead of a phenyl ring.

Uniqueness

(3-(Methylthio)phenyl)magnesium bromide is unique due to the presence of the methylthio group, which can influence the reactivity and selectivity of the compound in chemical reactions. This functional group can provide additional pathways for chemical transformations, making it a versatile reagent in organic synthesis.

Biological Activity

(3-(Methylthio)phenyl)magnesium bromide, a Grignard reagent, has garnered attention for its potential biological activities in various research contexts. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(methylthio)phenyl bromide with magnesium in an anhydrous ether solvent. The general reaction can be summarized as follows:

This reaction is sensitive to moisture and requires careful handling to ensure the production of the desired Grignard reagent.

Anticancer Activity

Research indicates that compounds derived from this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including:

- PC12 (rat pheochromocytoma)

- HepG2 (human liver cancer)

- NCI-H522 (non-small cell lung cancer)

The compounds were reported to have growth inhibition (GI) values ranging from 29.4% to 34.7% at specific concentrations, indicating their potential as therapeutic agents in oncology .

Antioxidant Activity

In addition to anticancer properties, this compound derivatives have shown promising antioxidant activities. These compounds were evaluated using the DPPH radical scavenging assay, demonstrating effective inhibition of free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Studies

-

Study on Antitumor Activity

- Objective : To evaluate the anticancer effects of synthesized derivatives.

- Method : In vitro testing against various cancer cell lines.

- Results : Notable GI percentages were recorded for several derivatives, highlighting their potential as anticancer agents.

Compound GI (%) against NCI-H522 GI (%) against HT29 GI (%) against TK-10 Derivative A 31.7 29.4 34.7 Derivative B 25.2 37.7 25.1 -

Antioxidant Evaluation

- Objective : Assess the antioxidant capacity of the compound.

- Method : DPPH radical scavenging assay.

- Results : The synthesized compounds exhibited significant scavenging activity, suggesting their utility in combating oxidative stress.

Research Findings

Recent literature has highlighted various biological activities associated with this compound:

- Anticancer Properties : Effective against multiple cancer cell lines with varying degrees of potency.

- Antioxidant Activity : Demonstrated significant radical scavenging capabilities.

- Mechanistic Insights : Some studies suggest that the presence of the methylthio group enhances biological activity through specific interactions with cellular targets .

Properties

IUPAC Name |

magnesium;methylsulfanylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTXGPUYKVRRKK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.